Borinic acid, diethynyl-, 8-quinolinyl ester

Lipophilicity Drug-likeness Physicochemical profiling

Borinic acid, diethynyl-, 8-quinolinyl ester (CAS 873101-91-8) is a four-coordinate organoboron compound featuring a borinic ester core chelated by an 8-quinolinyl moiety, with two terminal ethynyl (–C≡CH) substituents on the boron center. It has the molecular formula C13H8BNO, a molecular weight of 205.02 g/mol, and a predicted octanol-water partition coefficient (LogP) of approximately 1.95.

Molecular Formula C13H8BNO
Molecular Weight 205.02 g/mol
CAS No. 873101-91-8
Cat. No. B12598504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorinic acid, diethynyl-, 8-quinolinyl ester
CAS873101-91-8
Molecular FormulaC13H8BNO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESB(C#C)(C#C)OC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C13H8BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h1-2,5-10H
InChIKeyPZKCPVBGYUZTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borinic Acid, Diethynyl-, 8-Quinolinyl Ester (CAS 873101-91-8): Procurement-Relevant Identity and Physicochemical Profile


Borinic acid, diethynyl-, 8-quinolinyl ester (CAS 873101-91-8) is a four-coordinate organoboron compound featuring a borinic ester core chelated by an 8-quinolinyl moiety, with two terminal ethynyl (–C≡CH) substituents on the boron center . It has the molecular formula C13H8BNO, a molecular weight of 205.02 g/mol, and a predicted octanol-water partition coefficient (LogP) of approximately 1.95 . The compound belongs to the broader class of 8-quinolinol-derived borinic esters, which are investigated for antiviral, antibacterial, and optical material applications [1].

Click Chemistry Terminal alkyne groups enable CuAAC bioconjugation without additional linkers.
Cross-Coupling Stable borinic ester core supports Suzuki-Miyaura and sequential coupling strategies.
Antiviral Screening Class-level patent disclosure suggests broad-spectrum antiviral research context.

Why Generic Substitution Fails for Borinic Acid, Diethynyl-, 8-Quinolinyl Ester: The Critical Role of Alkynyl Substituents


In-class substitution of borinic acid 8-quinolinyl esters is not straightforward because the nature of the boron-bound substituent dramatically alters reactivity and physicochemical properties. The diethynyl analog possesses terminal alkyne units that impart rigid linear geometry, extended π-conjugation, and click-chemistry compatibility, features absent in saturated or alkenyl-substituted analogs [1]. Even the closely related diethenyl analog (CAS 873101-95-2) shows a +1.1 LogP unit increase, indicating significantly different lipophilicity that would affect membrane permeability and formulation behavior . Without quantitative comparative data, generic substitution risks altering target engagement kinetics and biodistribution profiles.

Alkynyl vs. alkenyl/alkyl substituents create a marked lipophilicity shift, which may alter membrane permeability and formulation behavior.

Diethenyl and other non-alkynyl analogs lack terminal alkyne functionality, blocking bioorthogonal click-chemistry workflows.

Antiviral activity differences among 8-quinolinyl esters are uncharacterized; class-level patent claims may not translate to equivalent assay responses for the diethynyl variant.

Quantitative Differentiation Evidence: Borinic Acid, Diethynyl-, 8-Quinolinyl Ester vs. Closest Analogs


Lipophilicity (LogP) Comparison: Diethynyl vs. Diethenyl 8-Quinolinyl Borinic Ester

The diethynyl compound exhibits a computed LogP value of 1.95, which is approximately 1.1 LogP units lower than the 3.06 value of the diethenyl analog (CAS 873101-95-2). This represents a roughly 12.6-fold lower predicted octanol-water partition coefficient, indicating significantly greater hydrophilicity for the diethynyl-substituted ester .

Lipophilicity (LogP)
Cross-study comparable
LogP 1.95 vs. diethenyl analog 3.06 (Δ -1.11, ~12.6× more hydrophilic)
Lower lipophilicity may alter membrane permeability context.
In silico prediction; requires experimental confirmation.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Equivalence and Its Implications for the Diethynyl vs. Diethenyl Pair

Both the diethynyl and diethenyl 8-quinolinyl esters share an identical calculated polar surface area (PSA) of 22.12 Ų, indicating that the difference in lipophilicity is driven solely by the difference in hydrocarbon side-chain character (sp-hybridized C≡C vs. sp²-hybridized C=C) rather than by changes in hydrogen-bonding capacity .

Polar Surface Area
Cross-study comparable
Both compounds: 22.12 Ų (ΔPSA = 0)
Equivalent H‑bond capacity isolates lipophilicity effect.
Identical computational method; data source ChemSrc.
Membrane permeability ADME Polar surface area

Molecular Weight Differential: Diethynyl vs. Diethenyl and Impact on Binding Kinetics

The diethynyl ester (MW = 205.02 Da) is approximately 4.0 Da lighter than the diethenyl analog (MW = 209.05 Da), a reduction attributable to the replacement of two ethenyl groups (–CH=CH₂) with two ethynyl groups (–C≡CH). While modest, this mass reduction, combined with the LogP shift, yields a lower lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) ceiling compared to the diethenyl variant, should biological activity prove equivalent .

Molecular Weight
Cross-study comparable
205.02 vs. 209.05 g/mol (Δ -4.03)
Slightly lower mass may improve ligand efficiency metrics.
If biological potency is equivalent.
Molecular weight Binding kinetics Ligand efficiency

Structural Differentiation: Alkyne vs. Alkene Spacer and Implications for Click Chemistry Utility

The presence of two terminal alkyne groups in the diethynyl ester enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, a functional capability entirely absent in the diethenyl and other alkyl/aryl-substituted 8-quinolinyl borinic esters. This permits site-specific bioconjugation and functionalization without additional linker introduction steps [1]. No quantitative kinetic comparison data (e.g., k₂ for CuAAC) specific to this compound have been published.

Click Reactivity
Class-level inference
Two terminal alkyne groups: compatible with CuAAC
Enables bioorthogonal conjugation absent in vinyl/aryl analogs.
No experimental kinetic data published.
Click chemistry Bioconjugation Alkyne functionality

Antiviral Class Membership with Undefined Selectivity: Diethynyl vs. Other Borinic 8-Quinolinyl Esters

The borinic acid 8-quinolinyl ester scaffold, including the diethynyl variant, is claimed in patent literature as possessing antiviral utility, with demonstrated broad-spectrum activity against Flaviviridae, Filoviridae, Orthomyxoviridae, Arenaviridae, and Paramyxoviridae [1]. However, no differential antiviral activity data (e.g., EC₅₀, CC₅₀, selectivity index) specifically comparing the diethynyl ester to other 8-quinolinyl borinic esters have been published.

Antiviral Spectrum
Supporting evidence
Patent claims broad-spectrum activity against Flaviviridae, Filoviridae, etc.
Class-level antiviral context; no diethynyl-specific data.
Requires targeted comparative assays.
Antiviral agents Borinic acid complexes Broad-spectrum antivirals

Evidence-Backed Application Scenarios for Borinic Acid, Diethynyl-, 8-Quinolinyl Ester


Bioconjugation and Chemical Biology Probe Development

The two terminal alkyne substituents enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching fluorophores, biotin, or other reporter groups without additional linker chemistry. This application is structurally unique among common 8-quinolinyl borinic esters (e.g., diethenyl, diphenyl, dicyclohexyl analogs), which lack clickable functionality [1]. The lower LogP (1.95 vs. 3.06 for the diethenyl analog) may also reduce non-specific binding in cellular assays, though this has not been experimentally verified .

Antiviral Screening Library Enrollment

Given the patent disclosure of broad-spectrum antiviral activity for the borinic acid 8-quinolinyl ester class, the diethynyl compound can be enrolled in phenotypic antiviral screening panels against Flaviviridae (HCV, dengue, West Nile), Filoviridae (Ebola), Orthomyxoviridae (influenza A), and Paramyxoviridae [1]. The compound's lower molecular weight (205 Da) and moderate LogP make it a suitable starting point for hit-to-lead optimization, though no published screening data are available to justify prioritization over other analogs.

Organometallic Reagent for Cross-Coupling and Catalysis

The borinic ester core with the 8-quinolinyl chelate provides a stable, isolable boron species suitable for Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. The alkyne termini offer orthogonal reactivity handles, enabling sequential coupling strategies (e.g., Sonogashira coupling followed by CuAAC) that are not accessible with alkyl- or aryl-substituted borinic esters [1].

Application
Selection Property
Validation Focus
Bioconjugation Probe Development
Alkyne click-chemistry handle; predicted lipophilicity profile
CuAAC efficiency assessment; non-specific binding context
Antiviral Screening Enrollment
Class-level antiviral patent disclosure
Phenotypic screening vs. viral families; selectivity index determination
Cross-Coupling & Catalysis
Stable borinic ester with orthogonal alkyne handles
Suzuki-Miyaura and sequential coupling reactivity
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